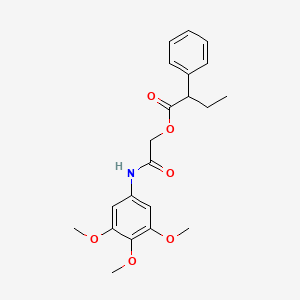

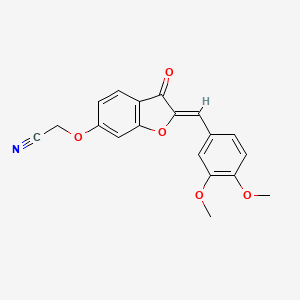

2-Oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl 2-phenylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl 2-phenylbutanoate” is a complex organic compound. It contains a trimethoxyphenyl group, which is a six-membered electron-rich ring and is a critical and valuable core of a variety of biologically active molecules . This group has been incorporated in a wide range of therapeutically interesting drugs .

Scientific Research Applications

Anticancer Applications

Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, demonstrating significant cytotoxicity against various human tumor cell lines, including A498, EVSA-T, H226, IGROV, M19 MEL, MCF7, and WIDR. The compounds showed average ID50 values ranging from 35 to 80 ng/ml, with one particular compound being more cytotoxic than standard drugs like doxorubicin and cisplatin. This highlights potential anticancer applications, particularly for compounds with similar structural features to 2-Oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl 2-phenylbutanoate (Basu Baul et al., 2009).

Antibacterial and Antifungal Properties

Compounds related to this compound have been studied for their antimicrobial properties. Specifically, novel quinazoline derivatives have demonstrated significant antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. This suggests that derivatives of the compound could be valuable in the development of new antimicrobial agents (Desai et al., 2007).

Enzymatic Resolution and Reduction

Research has also focused on the enzymatic resolution and reduction of compounds structurally similar to this compound. These studies have led to the production of enantiomerically pure substances, which are crucial for the synthesis of pharmaceuticals. For instance, the microbial reduction of ethyl-2-oxo-4-phenylbutanoate by different microorganisms has been explored, yielding enantiomerically enriched (S)-(+)-2-hydroxy-4-phenylbutanoate, which is vital for the synthesis of biologically active compounds (Lacerda et al., 2006).

Chemical Transformations and Synthesis

Furthermore, the chemical transformations and synthesis of novel compounds using precursors with structural similarities to this compound have been extensively studied. These transformations are essential for the development of new materials and molecules with potential applications in various fields, including photochromic materials and organic electronics. The base-induced aerobic dimerization of related compounds has led to the creation of new photochromic diarylethenes, showcasing the versatility of these compounds in synthetic chemistry (Lvov et al., 2017).

properties

IUPAC Name |

[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl] 2-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO6/c1-5-16(14-9-7-6-8-10-14)21(24)28-13-19(23)22-15-11-17(25-2)20(27-4)18(12-15)26-3/h6-12,16H,5,13H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMDYAGHAXCENA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2882054.png)

![1-(2-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2882065.png)

![5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2882072.png)

![3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2882073.png)

![4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2882074.png)

![2-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2882075.png)